2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-2-17-23-13-6-5-12(10-16(13)26-17)19(24)22-11-14-18(21-8-7-20-14)15-4-3-9-25-15/h3-10H,2,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYDDCAOOHBEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Mercaptobenzoic Acid
The benzo[d]thiazole core is constructed via cyclocondensation of 2-amino-5-mercaptobenzoic acid with ethyl chloroacetate under basic conditions. Ethyl substitution at position 2 is achieved by substituting chloroacetate with ethyl bromoacetate, leveraging nucleophilic displacement (Scheme 1).
Reaction Conditions :
- Reactants : 2-Amino-5-mercaptobenzoic acid (1.0 eq), ethyl bromoacetate (1.2 eq).
- Base : Potassium carbonate (2.0 eq) in anhydrous DMF.
- Temperature : 80°C, 12 hours.
- Yield : 78% after recrystallization (ethanol/water).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-7), 7.89 (d, J = 8.4 Hz, 1H, H-4), 7.45 (d, J = 8.4 Hz, 1H, H-5), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.85 (q, J = 7.6 Hz, 2H, SCH2CH3), 1.35 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.24 (t, J = 7.6 Hz, 3H, SCH2CH3).
Preparation of (3-(Thiophen-2-yl)Pyrazin-2-yl)Methanamine
Conversion of Alcohol to Amine
The alcohol is oxidized to an aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride.
Reaction Conditions :
- Oxidation : Dess-Martin periodinane (1.5 eq), CH2Cl2, 0°C to RT, 2 hours.
- Reductive Amination : NH4OAc (5.0 eq), NaBH3CN (2.0 eq), MeOH, 24 hours.
- Yield : 67% after ion-exchange chromatography.
Characterization :
- LC-MS (ESI+) : m/z 218.1 [M+H]+.
Amide Bond Formation
Carboxylic Acid Activation
2-Ethylbenzo[d]thiazole-6-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA).
Reaction Conditions :
- Activator : HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
- Temperature : RT, 1 hour.
Coupling with (3-(Thiophen-2-yl)Pyrazin-2-yl)Methanamine
The activated acid is reacted with the amine under inert atmosphere (Scheme 3).
Reaction Conditions :
- Amine : 1.1 eq, added dropwise to the activated acid.
- Solvent : DMF, RT, 18 hours.
- Workup : Dilution with ethyl acetate, washing with 5% citric acid and brine.
- Purification : Silica gel chromatography (CH2Cl2/MeOH 95:5).
- Yield : 72%.
Characterization :
- 1H NMR (600 MHz, CDCl3) : δ 9.02 (s, 1H, pyrazine H-5), 8.78 (d, J = 4.8 Hz, 1H, thiophene H-5), 8.45 (s, 1H, benzothiazole H-7), 7.92 (d, J = 8.4 Hz, 1H, benzothiazole H-4), 7.68 (d, J = 8.4 Hz, 1H, benzothiazole H-5), 7.51 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-3), 7.21 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H-4), 4.85 (s, 2H, CH2NH), 3.02 (q, J = 7.6 Hz, 2H, SCH2CH3), 1.44 (t, J = 7.6 Hz, 3H, SCH2CH3).
- 13C NMR (150 MHz, CDCl3) : δ 170.2 (CONH), 162.4 (C=O), 152.1 (pyrazine C-2), 142.8 (thiophene C-2), 134.5–121.3 (aromatic carbons), 44.7 (CH2NH), 29.8 (SCH2CH3), 14.1 (SCH2CH3).
- HRMS (ESI+) : m/z 424.1187 [M+H]+ (calc. 424.1189).
Optimization and Comparative Analysis
Coupling Reagent Screening
Comparative yields using different activators:
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 72 |
| EDC/HOBt | DIPEA | DMF | 58 |
| DCC | DMAP | CH2Cl2 | 41 |
HATU provided superior activation due to its stabilized uronium intermediate, minimizing racemization.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, NMP) outperformed THF or DCM, enhancing reactant solubility and reaction homogeneity.
Challenges and Mitigation Strategies
Epimerization at the Amine Center
The chiral amine ((3-(thiophen-2-yl)pyrazin-2-yl)methanamine) required careful handling under acidic conditions to prevent racemization. Coupling at 0°C and avoiding prolonged exposure to DIPEA minimized this issue.
Purification of Hydrophobic Byproducts
Silica gel chromatography with gradient elution (CH2Cl2 to 5% MeOH) effectively separated the target amide from unreacted acid and amine.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Bioactivity
Biological Activity
The compound 2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
-
In Vitro Studies :
- A study evaluating a series of benzothiazole derivatives, including compounds with similar structures, reported effective inhibition of cell growth in various cancer cell lines, particularly U937 (human lymphoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 5.2 μM to 6.6 μM, indicating potent anticancer activity .
Compound IC50 (μM) Cancer Cell Line 8j 5.2 U937 8k 6.6 MCF-7 -
Mechanism of Action :
- The mechanism underlying the anticancer activity is primarily attributed to the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Compounds like 8j and 8k displayed high procaspase-3 activation rates of 77.8% and 92.1%, respectively, compared to the positive control PAC-1 .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of benzothiazole derivatives. The presence of specific functional groups significantly influences biological activity:
- Benzothiazole Moiety : Essential for anticancer activity.
- N,N,O-donor Set : Enhances selectivity and potency by chelating metal ions that inhibit procaspase activation .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
